(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
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Overview
Description
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with a triazole precursor, followed by methylation and subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in pharmaceuticals.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid:
Uniqueness
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isobutyl and methanamine groups provide distinct properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7-10-8(5-9)12(3)11-7/h6H,4-5,9H2,1-3H3 |
InChI Key |
JFCSWLIQUJUANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)CN)C |
Origin of Product |
United States |
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